2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,4,6-trimethylbenzenethiol with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ethylsulfanyl and trimethylphenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable scaffold for drug development.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the development of new materials with unique electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of enzymes or proteins that are essential for the survival and proliferation of pathogens or cancer cells. The sulfur atoms in the compound can form covalent bonds with the active sites of these targets, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylsulfanyl)-4,4,6-trimethyl-1,4-dihydropyrimidine
- Methyl 2-[2-(ethylsulfanyl)propyl]-4,6-dioxocyclohexanecarboxylate
- 2-Ethylsulfanyl-4,6-diphenyl-pyranylium tetrafluoroborate
Uniqueness
2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole is unique due to its specific combination of ethylsulfanyl and trimethylphenylsulfanyl groups attached to the thiadiazole ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the trimethylphenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets.
Properties
CAS No. |
796882-72-9 |
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Molecular Formula |
C13H16N2S3 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-(2,4,6-trimethylphenyl)sulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H16N2S3/c1-5-16-12-14-15-13(18-12)17-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
PNYMQAAQJALOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)SC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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